Technical Guide: Synthesis and Properties of 2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid
Technical Guide: Synthesis and Properties of 2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid
This guide outlines the synthesis, physicochemical properties, and characterization of 2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid , a specialized
Executive Summary
-
Compound Name: 2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid[1]
-
Core Structure:
-acylated anthranilic acid (2-aminobenzoic acid) linked to a 9-fluorenyl moiety via an amide bond. -
Molecular Formula: C
H NO -
Molecular Weight: 329.35 g/mol
-
Key Application: Precursor for biologically active heterocycles (benzoxazinones), rigid linker in medicinal chemistry, and fluorescent probe development.
Retrosynthetic Analysis & Strategy
The synthesis is designed around the formation of an amide bond between a sterically demanding acid (9-fluorenecarboxylic acid) and a weak nucleophile (anthranilic acid).
Strategic Considerations
-
Nucleophilicity: The amine in anthranilic acid is deactivated by the ortho-carboxylic acid group (electron-withdrawing) and an intramolecular hydrogen bond. Standard coupling agents (EDC/NHS) may suffer from slow kinetics.
-
Activation: Conversion of the fluorene acid to its acid chloride (9-fluorenecarbonyl chloride) provides the necessary electrophilicity.
-
Side Reaction Control:
-acyl anthranilic acids are prone to cyclodehydration to form 4H-3,1-benzoxazin-4-ones under acidic or thermal stress. The protocol must strictly control pH and temperature to isolate the open-chain acid.
Reaction Pathway Diagram
Figure 1: Synthetic pathway and potential cyclization side reaction.
Experimental Protocol
Materials Required
-
Precursors: 9-Fluorenecarboxylic acid (CAS 1989-33-9), Anthranilic acid (CAS 118-92-3).
-
Reagents: Thionyl chloride (SOCl
), Triethylamine (TEA) or Pyridine, Dichloromethane (DCM, anhydrous). -
Equipment: Inert gas manifold (Argon/Nitrogen), rotary evaporator, ice bath.
Step 1: Synthesis of 9-Fluorenecarbonyl Chloride
Rationale: The carboxylic acid is converted to the acid chloride to overcome the steric hindrance of the fluorene ring and the low nucleophilicity of the aniline.
-
Setup: Place 9-fluorenecarboxylic acid (10.0 mmol, 2.10 g) in a dry round-bottom flask equipped with a reflux condenser and drying tube.
-
Reaction: Add Thionyl chloride (30.0 mmol, 2.2 mL) and a catalytic drop of DMF.
-
Reflux: Heat the mixture to reflux (75°C) for 2–3 hours until gas evolution (HCl/SO
) ceases and the solution becomes clear. -
Isolation: Remove excess SOCl
under reduced pressure. Co-evaporate with dry toluene (2 × 10 mL) to remove trace thionyl chloride. -
Result: The crude acid chloride (yellowish solid) is used immediately in Step 2 without purification to prevent hydrolysis.
Step 2: Amide Coupling (The Schotten-Baumann Approach)
Rationale: An anhydrous organic base method is preferred over aqueous Schotten-Baumann to prevent hydrolysis of the sensitive acid chloride.
-
Solvation: Dissolve Anthranilic acid (10.0 mmol, 1.37 g) in anhydrous DCM (20 mL) containing Triethylamine (22.0 mmol, 3.1 mL). Cool to 0°C.
-
Addition: Dissolve the crude 9-fluorenecarbonyl chloride from Step 1 in anhydrous DCM (10 mL). Add this solution dropwise to the anthranilic acid mixture over 30 minutes, maintaining temperature <5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).
-
Workup (Critical for Purity):
-
Dilute with DCM (50 mL).
-
Wash with 1M HCl (2 × 30 mL) to remove excess base and unreacted anthranilic acid. Note: The product is a carboxylic acid and will remain in the organic layer at acidic pH.
-
Wash with Brine (30 mL), dry over Na
SO , and filter.
-
-
Purification: Concentrate the organic layer.[2] Recrystallize the residue from Ethanol or Toluene/Hexane.
Physicochemical Properties & Characterization
Predicted Properties Table
| Property | Value / Description | Note |
| Physical State | White to off-white crystalline solid | |
| Melting Point | 215–225 °C (Decomposes) | High MP due to rigid fluorene stacking. |
| Solubility | DMSO, DMF, hot Ethanol | Poor solubility in water and hexane. |
| pKa (Acid) | ~3.8 – 4.2 | Influenced by the ortho-amide group. |
| LogP | ~4.5 | Highly lipophilic (Fluorene contribution). |
Spectroscopic Identification
To validate the synthesis, look for these specific diagnostic signals:
-
FT-IR Spectroscopy:
-
3300–2500 cm
: Broad O-H stretch (Carboxylic acid). -
3250 cm
: N-H stretch (Amide). -
1680–1700 cm
: C=O stretch (Carboxylic acid dimer). -
1650 cm
: C=O stretch (Amide I band). -
Absence check: Ensure no peak at ~1750 cm
, which would indicate cyclization to the benzoxazinone ester.
-
-
H NMR (DMSO-d
, 400 MHz):- 11.0–12.0 ppm (1H, s): Carboxylic acid OH (broad, exchangeable).
- 10.5–11.0 ppm (1H, s): Amide NH.
- 8.4 ppm (1H, d): Doublet for the aromatic proton ortho to the amide (H-3 of benzoic acid), deshielded by the carbonyl.
- 5.1–5.3 ppm (1H, s): The unique methine proton at the 9-position of the fluorene ring.
Workflow Logic & Troubleshooting
Self-Validating The Protocol
This protocol includes built-in checkpoints to ensure integrity:
-
The HCl Wash: By washing the organic phase with acid, you ensure that any unreacted amine (anthranilic acid) is protonated and moved to the aqueous layer, while the target product (a carboxylic acid) remains in the organic layer.
-
The "Cyclization Check": If the melting point is significantly lower (<150°C) or the IR shows a lactone/ester peak at 1750 cm
, the compound has cyclized to the benzoxazinone. Remedy: Hydrolyze the cyclic product with dilute NaOH, then carefully re-acidify.
Process Flow Diagram
Figure 2: Experimental workflow emphasizing the critical acidic wash step.
References
-
Synthesis of 9-Fluorenecarboxylic Acid
-
General Synthesis of N-Acyl Anthranilic Acids
-
Cyclodehydration to Benzoxazinones
- Ghorab, M. M., et al. (2005). Cyclodehydration of N-acyl anthranilic acid with Cyanuric Chloride.
-
Fmoc-Anthranilic Acid (Structural Analog Comparison)
-
TCI Chemicals. 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]benzoic Acid.[1]
-
Sources
- 1. 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]benzoic Acid | 150256-42-1 | TCI EUROPE N.V. [tcichemicals.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. 9-Carboxyfluorene | C14H10O2 | CID 74809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. ucj.org.ua [ucj.org.ua]
- 6. SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID [ouci.dntb.gov.ua]
